4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6S/c1-4-30(17-18-8-6-5-7-9-18)37(32,33)23-12-10-19(11-13-23)24(31)27-26-29-28-25(36-26)20-14-21(34-2)16-22(15-20)35-3/h5-16H,4,17H2,1-3H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQBRBIUKUXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its efficacy in various applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core : Reacting substituted anilines with benzoyl chloride under basic conditions.
- Introduction of Sulfamoyl Groups : Utilizing sulfamoyl chloride in the presence of a base to incorporate sulfamoyl functionalities.
- Attachment of the Oxadiazole Ring : This is achieved by reacting a suitable oxadiazole precursor with the intermediate product.
- Final Assembly : Coupling the benzyl(ethyl)sulfamoyl group to form the final product.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound's sulfamoyl groups are capable of forming hydrogen bonds with amino acid residues in proteins, while the oxadiazole ring may interact with metal ions or other aromatic systems. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Antimicrobial and Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial and anticancer properties. For instance:
- A study demonstrated that derivatives of oxadiazoles showed promising activity against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents .
- Other studies have shown that similar compounds can inhibit cell proliferation in cancer models by targeting specific kinases .
Research Findings
Recent studies have provided insights into the biological activities and potential therapeutic applications of this compound:
Case Studies
- Antitubercular Activity : A series of compounds similar to this compound were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong anti-tubercular potential .
- Cytotoxicity Assessment : In evaluating cytotoxicity against human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a promising lead in drug development due to its ability to interact with specific biological targets. Research indicates that compounds with similar sulfamoyl and oxadiazole structures exhibit significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds with oxadiazole moieties have been evaluated for their ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various cancers .
- Antimicrobial Properties : The presence of sulfamoyl groups has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, making them candidates for antibiotic development .
Biological Studies
The compound can be utilized in biological assays to explore the effects of its functional groups on cellular processes:
- Enzyme Inhibition Studies : The compound's structural components allow for investigations into its inhibitory effects on enzymes such as monoamine oxidase and cholinesterase. These studies are crucial for understanding its potential in treating neurodegenerative diseases .
- Mechanistic Studies : The interaction of the compound with various biological targets can be studied to elucidate its mechanism of action. For example, the sulfamoyl groups may form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and receptor interactions.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Development of Functional Materials : The incorporation of oxadiazole and sulfamoyl groups into polymer matrices can enhance properties such as conductivity and fluorescence. This is particularly relevant for creating advanced materials used in electronics and photonics .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of oxadiazole derivatives similar to the target compound. These derivatives were tested on various cancer cell lines, revealing that certain modifications led to significant reductions in cell viability. The most effective compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research on related sulfamoyl compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. In vitro tests showed that these compounds inhibited bacterial growth at concentrations that were non-toxic to human cells. This suggests that derivatives of the target compound could be developed into new antibiotics .
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- Sulfamoyl substituent: Benzyl(methyl) vs. benzyl(ethyl) in the target compound.
- Oxadiazole substituent: 4-Methoxyphenyl vs. 3,5-dimethoxyphenyl.
- Activity : LMM5 exhibits antifungal activity against Candida albicans (MIC: 3.9–7.8 μg/mL) via thioredoxin reductase inhibition . The ethyl group in the target compound may enhance lipophilicity and membrane permeability compared to LMM5’s methyl group.
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- Sulfamoyl substituent: Cyclohexyl(ethyl) vs. benzyl(ethyl).
- Oxadiazole substituent: Furan-2-yl vs. 3,5-dimethoxyphenyl.
- Activity : LMM11 shows reduced antifungal potency (MIC: 15.6–31.2 μg/mL) compared to LMM5, suggesting that the 3,5-dimethoxyphenyl group in the target compound may improve target binding over furan .
OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide)
- Key Differences :
- Sulfamoyl substituent: (4,4-Dimethyloxazolidinyl)sulfonyl vs. benzyl(ethyl)sulfamoyl.
- Oxadiazole substituent: Shared 3,5-dimethoxyphenyl group.
- Activity : OZE-II demonstrates biofilm inhibition against Staphylococcus aureus (MBIC: 32 μg/mL), highlighting the critical role of the 3,5-dimethoxyphenyl moiety in antimicrobial activity .
Non-Oxadiazole Analogues
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- Key Differences : Lacks the oxadiazole and sulfamoyl groups.
- Activity : Rip-B is a simpler benzamide derivative with uncharacterized bioactivity, underscoring the importance of the oxadiazole-sulfamoyl scaffold in enhancing target specificity .
Compound 55 (4-Benzylthio-2-chloro-5-{N-[5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide)
- Key Differences : Triazine core vs. oxadiazole; 3,4-dimethoxyphenyl vs. 3,5-dimethoxyphenyl.
- Activity : Compound 55 (melting point: 237–239°C) emphasizes that chloro and methylphenyl groups improve thermal stability but may reduce solubility compared to the target compound .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural similarity to OZE-II and compound in .
Mechanistic Insights
- Thioredoxin Reductase Inhibition : LMM5 and LMM11 inhibit this enzyme in C. albicans, suggesting the target compound’s benzyl(ethyl)sulfamoyl group may similarly disrupt redox homeostasis .
- Biofilm Inhibition : OZE-II’s activity against S. aureus biofilms implies that the 3,5-dimethoxyphenyl group could enhance penetration into hydrophobic biofilm matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
